

Spiro[2.6]nonan-1-amine hydrochloride structural analysis

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Compound of Interest

Compound Name: *Spiro[2.6]nonan-1-amine hydrochloride*

CAS No.: 2097957-12-3

Cat. No.: B1480433

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Title: Structural Analysis & Characterization of **Spiro[2.6]nonan-1-amine Hydrochloride**: A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The shift in modern drug discovery from flat, aromatic-heavy molecules to three-dimensional (3D) scaffolds has elevated the importance of spirocyclic systems. **Spiro[2.6]nonan-1-amine hydrochloride** represents a high-value pharmacophore scaffold, offering a unique combination of the rigid, strained geometry of a cyclopropane ring fused to the flexible, lipophilic bulk of a cycloheptane ring.

This guide provides a comprehensive structural analysis protocol. It addresses the specific challenges of characterizing this molecule, including resolving the spiro-quaternary carbon, defining the stereochemistry at the C1 position, and distinguishing the scaffold from isomeric bicyclic impurities.

Structural Architecture & Stereochemical Theory

The Spiro[2.6]nonane Scaffold

Unlike fused bicyclic systems (e.g., decalins) where rings share a bond, the spiro[2.6]nonane system shares a single atom—the quaternary spiro-carbon (

).

- Ring A (Cyclopropane): High ring strain (~27.5 kcal/mol). The bond angles deviate significantly from the ideal 60° , creating "banana bonds" with high p-character. This makes the C1-amine position chemically distinct, often exhibiting higher acidity and unique reactivity compared to standard aliphatic amines.
- Ring B (Cycloheptane): Conformationally mobile. Unlike the rigid chair of cyclohexane, the cycloheptane ring fluctuates between twist-chair and twist-boat conformations. This flexibility aids in "induced fit" binding scenarios in protein pockets.

Stereochemistry at C1

The introduction of an amine group at position 1 of the cyclopropane ring creates a chiral center.

- Chirality: The molecule exists as a pair of enantiomers:
 - spiro[2.6]nonan-1-amine and
 - spiro[2.6]nonan-1-amine.
- Diastereomeric Potential: If the cycloheptane ring contains further substitution, diastereomers will form. However, in the unsubstituted parent scaffold, only enantiomers exist.

Spectroscopic Characterization Protocol

To validate the structure, a multi-modal approach is required. The following data patterns are diagnostic for the Spiro[2.6]nonan-1-amine HCl salt.

Nuclear Magnetic Resonance (NMR) Logic

Solvent Selection: Use DMSO-d₆ or D₂O. Chloroform-d (

) is unsuitable for the hydrochloride salt due to poor solubility and aggregation issues.

Nucleus	Feature	Chemical Shift ()	Multiplicity	Structural Diagnostic
	C1-H (-amine)	2.4 – 2.9 ppm	Doublet of doublets (dd)	Distinctive deshielding due to and cyclopropane anisotropy.
	Cyclopropane	0.4 – 1.2 ppm	Multiplets	High-field shift characteristic of cyclopropane methylene protons. One proton may be shielded by the amine salt.
	Cycloheptane Envelope	1.4 – 1.9 ppm	Broad Multiplet	Integration must account for 12 protons. Lack of distinct splitting due to rapid conformational flipping.
	Ammonium ()	8.0 – 8.5 ppm	Broad Singlet	Visible only in DMSO-d ₆ ; disappears in (exchangeable).
	Spiro Carbon ()	25 – 35 ppm	Singlet	Critical Proof: A quaternary carbon signal that does not phase-invert in

DEPT-135
experiments.

C1 (
-amine)

35 – 45 ppm

Positive (DEPT)

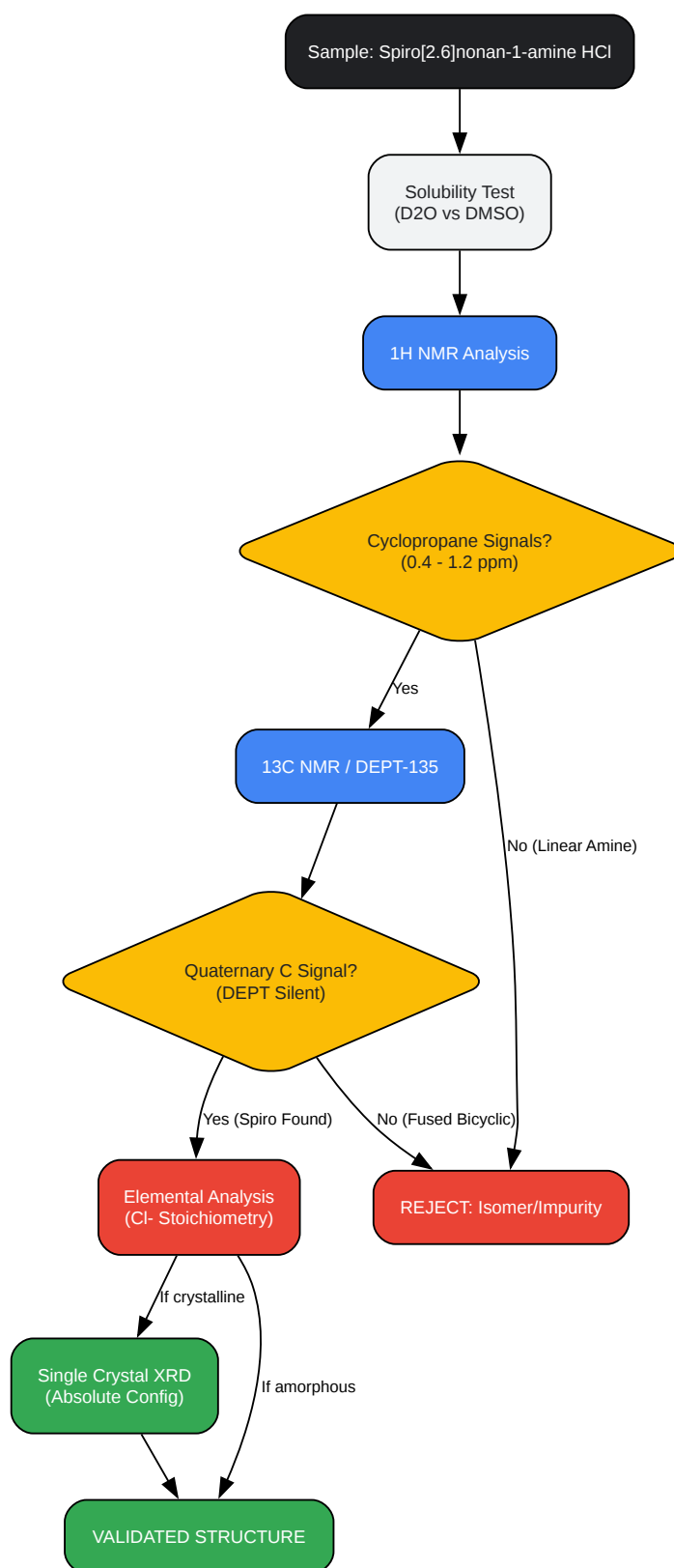
Confirms
methine (
) character
attached to
nitrogen.

Mass Spectrometry (LC-MS)

- Ionization: Electrospray Ionization (ESI) in Positive Mode ().
- Target Ion:
= 140.14 Da (Free base MW: 139.13).
- Fragmentation Pattern: Look for the loss of () and subsequent ring-opening of the cyclopropane, often generating a characteristic cycloheptenyl cation fragment.

Analytical Workflow & Decision Logic

The following diagram outlines the logical flow for confirming the identity and purity of the compound, specifically distinguishing it from linear or fused isomers.



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Figure 1: Analytical Decision Matrix for Spirocyclic Amine Validation.

Detailed Experimental Protocols

Salt Stoichiometry Determination (Gravimetric/Titration)

Because the amine is attached to a strained ring, it can be hygroscopic. Precise salt stoichiometry is vital for biological assay dosing.

- Silver Nitrate Titration: Dissolve 50 mg of sample in deionized water. Titrate with 0.1 N using potassium chromate indicator.
 - Target: 1.0 equivalent of
 - Deviation: >1.1 eq suggests excess HCl (acidic); <0.9 eq suggests free base presence.

Enantiomeric Excess (ee) Determination

Standard C18 columns cannot resolve the enantiomers of this spiro amine.

- Derivatization Strategy: React sample with Mosher's Acid Chloride ((-)-MTPA-Cl).
- Analysis: Run NMR or NMR on the resulting amide. The diastereomeric protons/fluorines will exhibit distinct chemical shifts, allowing integration to calculate % ee.
- Direct Chiral HPLC:
 - Column: Chiralpak IG or IC (immobilized phases are preferred due to amine basicity).
 - Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress peak tailing of the free amine.

Solid-State Analysis (Crystallography)

The hydrochloride salt of spiro[2.6]nonan-1-amine often crystallizes well, unlike the oily free base.

- Technique: Single Crystal X-Ray Diffraction (SC-XRD).
- Objective: Confirm the "orthogonal" orientation of the cyclopropane ring relative to the average plane of the cycloheptane ring.
- Critical Parameter: The bond angle. In spiro[2.6] systems, look for bond angle compression ($<109.5^\circ$) at the spiro center on the cyclopropane side, which indicates high strain and potential reactivity.

References

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Sources

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